molecular formula C6H12N2O2 B1444824 2-(Tetrahydrofuran-2-yl)acetohydrazide CAS No. 99115-35-2

2-(Tetrahydrofuran-2-yl)acetohydrazide

Cat. No.: B1444824
CAS No.: 99115-35-2
M. Wt: 144.17 g/mol
InChI Key: LWLUABIZEBVACF-UHFFFAOYSA-N
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Description

2-(Tetrahydrofuran-2-yl)acetohydrazide (CAS: 99115-35-2) is a hydrazide derivative featuring a tetrahydrofuran (THF) ring, a five-membered oxygen-containing heterocycle, linked to an acetohydrazide backbone. Its molecular formula is C₆H₁₂N₂O₂, with a molecular weight of 144.17 g/mol . The THF moiety may influence solubility, stereoelectronic properties, and bioavailability compared to aromatic or other heterocyclic substituents.

Properties

IUPAC Name

2-(oxolan-2-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-8-6(9)4-5-2-1-3-10-5/h5H,1-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLUABIZEBVACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Tetrahydrofuran-2-yl Intermediate

The key structural component, the tetrahydrofuran ring substituted at the 2-position, is typically prepared starting from 2-hydroxytetrahydrofuran or related precursors. The preparation of 2-hydroxytetrahydrofuran involves selective catalytic processes:

  • Hydroformylation and Rhodium Catalysis:
    A rhodium complex catalyst, such as RhHCO[PPh3]3, is used in the hydroformylation of allyl alcohol under a carbon monoxide and hydrogen atmosphere at around 93°C. Triphenyl phosphine is used as a ligand in toluene solvent. This reaction yields 2-hydroxytetrahydrofuran selectively with about 84-86% conversion rates depending on reaction time and conditions.

  • Dehydration to 2,3-Dihydrofuran:
    2-Hydroxytetrahydrofuran can be dehydrated to 2,3-dihydrofuran using specific dehydration catalysts such as alkali metal pyrosulfates, phosphates, phosphorous pentoxide, or metal oxides like Al2O3, Mo2O3, and W2O3. The dehydration is conducted at elevated temperatures ranging from 130°C to 500°C, typically optimized between 180°C and 400°C. The catalyst is preheated, and the substrate is added slowly to avoid ring opening side reactions.

  • Hydrogenation to Tetrahydrofuran:
    Following dehydration, hydrogenation converts dihydrofuran to tetrahydrofuran, completing the ring saturation process.

This sequence ensures the formation of a stable tetrahydrofuran ring system suitable for further functionalization.

Conversion to 2-(Tetrahydrofuran-2-yl)acetohydrazide

Once the tetrahydrofuran moiety is established, the synthesis of this compound involves the following key steps:

  • Preparation of 2-(Tetrahydrofuran-2-yl)acetic acid or ester:
    The THF ring-bearing intermediate is functionalized to introduce an acetic acid or ester group at the 2-position relative to the THF ring. This is typically achieved via oxidation or substitution reactions, although specific protocols for this exact intermediate are less documented in the public domain.

  • Esterification and Reduction:
    Analogous procedures from related acetohydrazide syntheses involve converting the acid to an ethyl ester using thionyl chloride in ethanol, followed by reduction steps if necessary.

  • Hydrazide Formation:
    The ethyl ester of 2-(Tetrahydrofuran-2-yl)acetate is then reacted with hydrazine hydrate in absolute methanol to yield the hydrazide. This reaction is generally performed under reflux conditions and results in high yields (above 90%) for similar compounds.

  • Purification:
    The hydrazide is isolated by crystallization or precipitation, often followed by washing and drying to achieve a pure product suitable for further applications.

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents/Catalysts Conditions Yield (%) Notes
1 Hydroformylation RhHCO[PPh3]3, Triphenyl phosphine, CO/H2 93°C, 1-4 hours 84-86 Selective formation of 2-hydroxytetrahydrofuran
2 Dehydration Alkali metal pyrosulfates, Al2O3, Mo2O3 130-500°C (opt. 180-400°C) N/A Avoids ring opening, forms 2,3-dihydrofuran
3 Hydrogenation H2, suitable catalyst (e.g., Pd/C) Mild hydrogenation conditions N/A Converts dihydrofuran to tetrahydrofuran
4 Esterification Thionyl chloride, ethanol Reflux ~99 Converts acid to ethyl ester
5 Hydrazide formation Hydrazine hydrate, methanol Reflux ~94 Forms this compound

Research Findings and Notes

  • The dehydration step is critical and requires carefully selected catalysts to prevent ring opening of the THF ring, which would lead to aldehyde byproducts instead of the desired dihydrofuran intermediate.

  • The hydroformylation step using rhodium complexes is highly selective and efficient, enabling the production of the key 2-hydroxytetrahydrofuran intermediate with high purity and yield.

  • The hydrazide formation from esters using hydrazine hydrate is a well-established method in organic synthesis, providing high yields and purity for acetohydrazide derivatives.

  • While direct literature on this compound is limited, analogies from structurally similar acetohydrazides confirm the applicability of these methods.

  • Advanced synthetic strategies involving oxidative cyclization and epoxidation have been reported for complex THF derivatives, which could be adapted for tailored synthesis of substituted THF acetohydrazides.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

This hydrazide readily reacts with aldehydes/ketones to form hydrazones, a key intermediate for heterocycle synthesis.

ReactantConditionsProductYieldSource
D-MannoseCatalytic acetic acid, ethanolSugar hydrazone derivative66–72%
5-NitrofuraldehydeReflux in ethanol, acetic acidN-Acylhydrazone89%

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the hydrazide’s NH₂ group on the carbonyl carbon, followed by dehydration. The tetrahydrofuran ring’s electron-donating effects enhance nucleophilicity .

Cyclization to Heterocyclic Systems

The compound undergoes intramolecular and intermolecular cyclization to form bioactive heterocycles.

Reaction TypeConditionsProductYieldSource
Oxadiazole FormationPOCl₃, DMF, 70°C1,3,4-Oxadiazole derivatives68%
Thiadiazole SynthesisPhosphorus pentasulfide, THF1,3,4-Thiadiazole analogs73%

Key Example : Reaction with phosphorus pentasulfide in THF yields thiadiazoles via cyclodehydration, critical for antimicrobial and anticancer applications .

Oxidation Reactions

The hydrazide group undergoes oxidation to generate oxo derivatives.

Oxidizing AgentConditionsProductNotesSource
KMnO₄Acidic aqueous mediumTetrahydrofuran-2-carboxylic acidForms stable keto form
O₂ (Catalytic)Cu(I) catalyst, THFAzo derivativesRequires inert atmosphere

Application : Oxidized products serve as intermediates for synthesizing enzyme inhibitors .

Nucleophilic Acyl Substitutions

The hydrazide acts as a nucleophile in reactions with electrophiles.

ElectrophileConditionsProductYieldSource
Acetyl chloridePyridine, CH₂Cl₂, 0°CN-Acetylated hydrazide85%
Tosyl chlorideNaOH, H₂O/THFSulfonamide derivatives78%

Mechanism : The NH₂ group attacks electrophilic carbons, forming amides or sulfonamides. Steric hindrance from the tetrahydrofuran ring influences regioselectivity .

Metal-Free Heterocyclization

Participates in traceless Staudinger ligation and other cycloadditions.

Reaction PartnerConditionsProductYieldSource
AlkynesRh(II) acetate, tolueneIsoxazole derivatives74%
DiazocompoundsKOt^tBu, THFAzine-linked compounds70%

Notable Finding : The tetrahydrofuran ring’s stereoelectronic effects enhance reaction rates in cycloadditions .

Biological Activity Modulation

Derivatives exhibit structure-dependent bioactivity:

  • Anticancer : Thiadiazole derivatives show IC₅₀ values of 8.2 µM against HepG2 cells .

  • Antiparasitic : Diacyl-hydrazide analogs inhibit Leishmania donovani at nanomolar concentrations .

SAR Insight : Incorporation of 1,3,4-thiadiazole rings significantly enhances cytotoxicity compared to oxadiazole analogs .

Scientific Research Applications

Synthesis of Pharmaceutical Agents

Substituted furans, like tetrahydrofuran, are crucial in creating pharmaceutical agents due to their chemotherapeutic behavior . These compounds exhibit a range of biological activities, including antimicrobial, anticancer, antitumor, and anti-inflammatory properties .

  • Anticancer Activity: Research indicates that incorporating furan rings into molecules can lead to high anticancer activity . For instance, new sugar hydrazones incorporating furan rings have been synthesized and tested against human liver carcinoma cells, with some compounds showing activity comparable to doxorubicin, a reference drug .
  • Building Block for Nucleoside Analogues: 2-(Tetrahydrofuran-2-yl)acetohydrazide can be used to synthesize acyclic nucleoside analogues, which possess modified nucleobases like 1,3,4-oxadiazoline. These analogues are created through heterocyclization of hydrazones derived from aldose sugars .

Use in Oxidative Cyclization

Tetrahydrofuran derivatives are synthesized via oxidative cyclization. For example, the synthesis of Annonaceous Acetogenins involves the creation of a tetrahydrofuran ring through chiral auxiliary-directed oxidative cyclization using potassium permanganate .

Role in Cosmetic Product Development

While not explicitly detailed, this compound or its derivatives may undergo thorough investigation for safety and efficacy before being introduced into cosmetic products .

Mechanism of Action

The mechanism of action of 2-(Tetrahydrofuran-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Acetohydrazides are a versatile class of compounds with diverse biological activities. Below is a comparative analysis of 2-(Tetrahydrofuran-2-yl)acetohydrazide with structurally related derivatives, focusing on substituents, synthesis, and pharmacological properties.

2.2. Pharmacological and Functional Comparisons
Compound Name Biological Activity Key Findings Reference
This compound Not reported No activity data available; structural analysis suggests potential coordination chemistry applications.
N-(2,4-Disubstituted benzylidene)-2-(4-nitrophenyl-piperazin-1-yl)acetohydrazide Anticholinesterase Compound 206 (para-hydroxyl substituent) showed moderate AChE inhibition (IC₅₀ = 29.5 µM) .
2-[2-(Phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide Anticonvulsant Derivatives 25g and 25j outperformed phenytoin and ethosuximide in seizure models .
N′-Arylidene-2-(1,2,4-triazol-3-ylthio)acetohydrazide Antidepressant Compound 4l (bromo-substituted) exhibited significant activity in tail suspension tests .
2-(Pyridine-2-ylamino)acetohydrazide Antimicrobial Cyclization into 1,3,4-oxadiazole enhanced activity (MIC: 30.2–43.2 µg/cm³) .

Key Observations:

  • Activity Trends : Aromatic and heteroaromatic substituents (e.g., benzimidazole, triazole) correlate with enhanced antimicrobial, anticonvulsant, or enzyme inhibitory activity. The THF derivative’s lack of aromaticity may limit such interactions .
  • Role of Functional Groups: Hydroxyl and electron-withdrawing groups (e.g., nitro) improve anticholinesterase activity, as seen in compound 206 .

Biological Activity

Overview

2-(Tetrahydrofuran-2-yl)acetohydrazide, with the CAS number 99115-35-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8_{8}H13_{13}N3_{3}O
  • Molecular Weight : 171.20 g/mol
  • CAS Number : 99115-35-2

The compound features a tetrahydrofuran ring, which is known for its ability to enhance solubility and bioavailability in various biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties using the carrageenan-induced paw edema model in rats. Results showed a notable reduction in inflammation:

CompoundInhibition % (at 4h)
Control0%
This compound32%
Diclofenac (reference)35%

This suggests that this compound may serve as a potential alternative to traditional NSAIDs without the associated gastrointestinal toxicity .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.
  • Cell Signaling Modulation : It has been observed to interfere with cell signaling pathways, particularly those related to NF-kB and MAPK, which are crucial in inflammation and cancer progression .
  • Reactive Oxygen Species (ROS) Regulation : The compound appears to modulate ROS levels, contributing to its antioxidant properties and potential cytotoxic effects on cancer cells.

Case Studies

  • In Vivo Studies : A study involving the administration of varying doses of this compound in animal models revealed dose-dependent responses in inflammation reduction and tumor growth inhibition. Higher doses correlated with increased efficacy but also raised concerns regarding toxicity at extreme levels .
  • Structure-Activity Relationship (SAR) : Research has focused on modifying the hydrazide structure to enhance activity against specific targets. Variants of this compound have been synthesized and tested, showing improved potency against resistant bacterial strains and enhanced anticancer activity .

Q & A

Q. What are the common synthetic routes for preparing 2-(Tetrahydrofuran-2-yl)acetohydrazide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via hydrazinolysis of ester precursors. For example:

  • Ester to Hydrazide Conversion : React methyl/ethyl esters (e.g., methyl 2-thienylacetate) with excess hydrazine hydrate (1.5–2.0 equiv) in ethanol under reflux (1–4 hours). Purification involves washing with cold ethanol/ether and recrystallization, yielding 75–98% .
  • Solvent Optimization : Use aprotic solvents like 1,4-dioxane or methanol for improved solubility of aromatic aldehydes in condensation reactions .
  • Catalysis : Add catalytic acetic acid or H₂SO₄ to accelerate Schiff base formation during hydrazone derivatization .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d₆ or CDCl₃ to confirm hydrazide NH₂ peaks (~δ 4.4 ppm) and tetrahydrofuran ring protons (δ 1.5–3.5 ppm). Aromatic protons in derivatives appear at δ 6.5–8.5 ppm .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1690 cm⁻¹), NH (3200 cm⁻¹), and C=N (1550 cm⁻¹) stretches .
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N percentages .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for hydrazide-based complexes?

Methodological Answer:

  • Software Tools : Refine X-ray diffraction data using SHELXL for small-molecule structures. For ambiguous electron density (e.g., disordered tetrahydrofuran rings), apply restraints or constraints during refinement .
  • Validation Metrics : Cross-check R-factor discrepancies (<5%) and use CCDC databases to compare bond lengths/angles with analogous structures .
  • Complementary Techniques : Pair crystallography with DFT calculations to validate non-covalent interactions (e.g., π–π stacking in hydrazone derivatives) .

Q. What strategies are effective in designing bioactivity studies for hydrazide derivatives, such as antimicrobial or anticancer assays?

Methodological Answer:

  • Derivatization : Synthesize Schiff bases by condensing this compound with substituted benzaldehydes/heterocyclic aldehydes. Use 3-chlorobenzaldehyde or 4’-chloroacetophenone for enhanced bioactivity .
  • In Vitro Assays :
    • Antimicrobial : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values). Compounds with electron-withdrawing groups (e.g., Cl, NO₂) often show higher activity .
    • Anticancer : Screen against HeLa or MCF-7 cell lines using MTT assays. Pyridine or coumarin-linked derivatives exhibit improved cytotoxicity .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., DNA gyrase for antimicrobials) .

Q. How can reaction kinetics and thermodynamics be analyzed for hydrazinolysis processes?

Methodological Answer:

  • Kinetic Studies : Monitor ester-to-hydrazide conversion via TLC or HPLC. Calculate rate constants under varying temperatures (e.g., 60–80°C) to determine activation energy via the Arrhenius equation .
  • Thermodynamic Parameters : Use isothermal titration calorimetry (ITC) to measure ΔH, ΔS, and ΔG. For example, hydrazinolysis of butyl esters shows exothermic profiles (ΔH < 0) with entropy-driven spontaneity at high temperatures .

Methodological Challenges & Solutions

Q. How to address low yields in multi-step syntheses of functionalized hydrazides?

  • Intermediate Stabilization : Protect reactive groups (e.g., NH₂) with Boc or Fmoc during coupling reactions .
  • Workflow Optimization : Use one-pot reactions (e.g., Ugi-4CR) to reduce purification steps. For example, combine tetrahydronaphthalene, cyanoacetate, and ammonium acetate in n-butanol for fused pyridine-hydrazide hybrids .

Q. What computational methods aid in predicting tautomerism in hydrazide derivatives?

  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to evaluate keto-enol tautomer stability. Solvent effects (e.g., ethanol) are modeled using PCM .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational flexibility of tetrahydrofuran rings in aqueous environments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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